Chromatographic Resolution: SR695 (Dihydro Efavirenz) vs. Efavirenz
In the reversed-phase HPLC assay for efavirenz dosage forms, the critical impurity SR695 (dihydro efavirenz) must be resolved from the efavirenz peak with a minimum resolution of 1.2, as per USP and IP monographs [1]. A systematic investigation revealed that lowering column temperature from 50 °C to 30 °C approximately doubles the resolution between SR695 and efavirenz [2]. This temperature-dependent resolution behavior is unique to the SR695/efavirenz pair and is not observed with other efavirenz-related impurities, underscoring the need for a dedicated reference standard to validate method performance [2].
| Evidence Dimension | HPLC Resolution (R) between SR695 and Efavirenz |
|---|---|
| Target Compound Data | Resolution ≥1.2 required; resolution at 30°C is approximately twice that at 50°C [2] |
| Comparator Or Baseline | Efavirenz (parent drug) |
| Quantified Difference | 2-fold increase in resolution when temperature is lowered from 50°C to 30°C [2] |
| Conditions | Zorbax SB-CN column, acetonitrile/phosphate buffer mobile phase, UV detection at 252 nm [2] |
Why This Matters
Ensures accurate quantitation of the SR695 impurity in efavirenz drug products, directly impacting batch release and regulatory compliance.
- [1] USP. (2025). Efavirenz Tablets Official Monograph. USP-NF. View Source
- [2] Montgomery, E. R., et al. (2001). Investigation of critical factors for the resolution of SR695, a key impurity, from efavirenz in the reversed-phase assay of efavirenz dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267-276. View Source
